4-戊烯-1-胺

描述

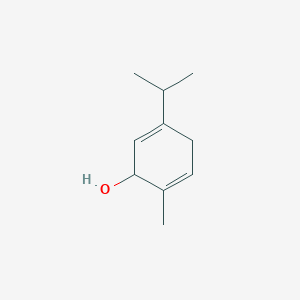

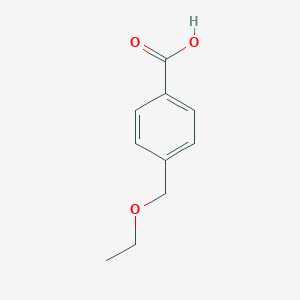

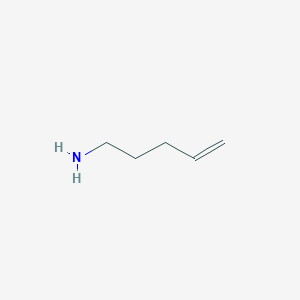

4-Penten-1-amine is a compound that is part of the class of organic chemicals known as enamines. Enamines are alkenes (compounds with a carbon-carbon double bond) that contain an amine group (a nitrogen atom attached to hydrogen atoms or carbon-containing groups). The structure of 4-penten-1-amine includes a double bond at the fourth carbon and an amine group at the first carbon of the pentene chain.

Synthesis Analysis

The synthesis of compounds related to 4-penten-1-amine can involve various chemical reactions. For instance, perfluoro-4-methylpentene-2, a related perfluoroolefin, reacts with secondary amines to yield a terminal enamine, which can be further hydrolyzed to form the corresponding amide . Another synthesis approach involves the reaction of pent-4-en-1-amines with fluoroalkyl iodides in the presence of sodium dithionite to produce 2-fluoroalkyl pyrrolidine derivatives . Additionally, the synthesis of N-tert-Butyl-4-(tert-butylimino)-2-penten-2-amine demonstrates the stepwise exchange of oxygen in acetylacetone by tert-butylamino groups followed by deprotonation .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-penten-1-amine can be determined using various spectroscopic methods. For example, the structure of 1,1′-diaminoferrocenes derived from cyclo-2-pentene imines was elucidated using single-crystal X-ray analysis . The study of the photoisomerization mechanisms of 4-amino-3-penten-2-one, a chelated keto-enamine isomer, involved low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculations to determine the conformations of the reactant and photoproducts .

Chemical Reactions Analysis

4-Penten-1-amine and its derivatives can undergo various chemical reactions. The reaction of perfluoro-4-methylpentene-2 with secondary amines to form enamines , and the free radical addition reactions of pent-4-en-1-amines with fluoroalkyl iodides are examples of such reactions. Additionally, the kinetics of the reaction of amines with 1,1,1-trichloro-4-methoxy-3-penten-2-one to form 1,1,1-trichloro-4-amino-3-penten-2-one was studied, suggesting an addition-elimination mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-penten-1-amine derivatives can be influenced by their molecular structure. For instance, the introduction of a rigid cyclic unit into the 4-methyl-1-pentene sequences significantly changes the structure and properties of the copolymers, as evidenced by 13C nuclear magnetic resonance spectroscopy and X-ray diffraction patterns . The crystallinity and molecular aggregate formation in the amorphous states of these copolymers were also studied .

科学研究应用

催化应用

- 4-戊烯-1-胺参与了异质催化过程。Rossetto等人(2015年)的研究探讨了β-二亚胺配体的应用,包括4-戊烯-1-胺衍生物,在镍MCM-41复合物中用于烯烃寡聚化。这一应用突显了该化合物在工业催化过程中的潜力(Rossetto等人,2015年)。

介电材料应用

- 在能量存储领域,已确定4-戊烯-1-胺衍生物的重要性。Ghule等人(2021年)讨论了聚-4-甲基-1-戊烯,一种相关聚合物,作为电容器中的介电材料的用途,突显了其在工业领域中用于高能量密度应用的重要性(Ghule et al., 2021)。

化学合成和反应

- 该化合物在各种化学合成过程中发挥作用。例如,Jäger等人(1991年)的研究侧重于通过环氧-4-戊烯醇从1,4-戊二烯-3-醇控制合成氨基-4-戊二醇,展示了其在有机合成中的多功能性(Jäger等人,1991年)。

聚合过程

- 在聚合科学中,与4-戊烯-1-胺相关的化合物被用于聚合反应。Gao等人(2011年)探讨了使用α-二亚胺镍催化剂聚合4-甲基-1-戊烯,表明其在创建特定聚合物结构中的实用性(Gao等人,2011年)。

药物和化学分析

- 尽管避免了有关药物使用和副作用的具体信息,但值得注意的是,4-戊烯-1-胺衍生物出现在药物领域。Toske等人(2017年)确定了一种新发现的杂质,该杂质来源于与4-戊烯-1-胺相关的化合物合成的冰毒(Toske et al., 2017)。

安全和危害

When handling 4-Penten-1-amine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Relevant Papers One relevant paper discusses the mCPBA-mediated metal-free intramolecular aminohydroxylation and dioxygenation reactions of unfunctionalized olefins . In the presence of 1.2 equiv. of m-chlorobenzoic peracid, different N-sulfonyl 4-penten-1-amine substrates could be cyclized via epoxide intermediates, producing the corresponding 2-hydroxymethylpyrrolidine products .

作用机制

Mode of Action

The mode of action of 4-Penten-1-amine is not well-understood due to the lack of research in this area. As an organic amine, it may participate in various chemical reactions, such as nucleophilic substitutions or additions. It could potentially interact with biological targets through these chemical reactions .

Biochemical Pathways

The specific biochemical pathways affected by 4-Penten-1-amine are currently unknown. Organic amines can be involved in a wide range of biochemical processes, but without specific research on this compound, it’s difficult to determine the exact pathways it affects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Penten-1-amine are not well-studied. As a small organic molecule, it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on its specific interactions with metabolic enzymes and transporters .

Result of Action

The molecular and cellular effects of 4-Penten-1-amine’s action are not well-documented. Given its chemical structure, it could potentially react with various biological molecules and alter their function. Without specific studies, it’s difficult to predict the exact effects .

Action Environment

The action, efficacy, and stability of 4-Penten-1-amine can be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules. For example, as an amine, its protonation state and reactivity can be affected by pH .

属性

IUPAC Name |

pent-4-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-2-3-4-5-6/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBBCQLPTZEDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336444 | |

| Record name | 4-Penten-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Penten-1-amine | |

CAS RN |

22537-07-1 | |

| Record name | 4-Penten-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENT-4-ENYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。